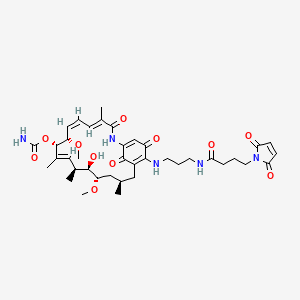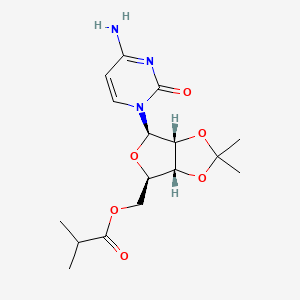
1,7-Dibromochrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dibromochrysene is an organic compound with the molecular formula C18H10Br2. It belongs to the class of brominated polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two bromine atoms attached to the chrysene backbone at positions 1 and 7. Chrysene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, and the addition of bromine atoms significantly alters its chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
1,7-Dibromochrysene can be synthesized through various methods. One common approach involves the bromination of chrysene using bromine or a bromine-containing reagent. The reaction typically occurs in the presence of a catalyst such as iron or aluminum bromide to facilitate the bromination process. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled bromination of chrysene in large reactors, with careful monitoring of reaction parameters to ensure consistent product quality. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production .
化学反应分析
Types of Reactions
1,7-Dibromochrysene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of chrysene or partially reduced intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxyl or amino derivatives of chrysene.
Oxidation: Formation of chrysenequinone or other oxidized products.
Reduction: Formation of chrysene or partially reduced chrysene derivatives.
科学研究应用
1,7-Dibromochrysene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
相似化合物的比较
1,7-Dibromochrysene can be compared with other brominated polycyclic aromatic hydrocarbons, such as:
6,12-Dibromochrysene: Similar structure but with bromine atoms at positions 6 and 12.
9,10-Dibromoanthracene: Another brominated polycyclic aromatic hydrocarbon with bromine atoms at positions 9 and 10.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
属性
分子式 |
C18H10Br2 |
|---|---|
分子量 |
386.1 g/mol |
IUPAC 名称 |
1,7-dibromochrysene |
InChI |
InChI=1S/C18H10Br2/c19-17-5-1-3-11-13-7-10-16-12(4-2-6-18(16)20)14(13)8-9-15(11)17/h1-10H |
InChI 键 |
QBIDXKYGXFLFRP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC3=C2C=CC4=C3C=CC=C4Br)C(=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-((((8R,9S,13S,14S,E)-3-Hydroxy-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-ylidene)amino)oxy)acetic acid](/img/structure/B11827210.png)


![1,9-Dihydro-9-[[1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B11827226.png)
![tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B11827239.png)
![5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827243.png)
![Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)

![methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)

![6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B11827264.png)
